BENGHE Methodological & Application

Check Availability & Pricing

Application Notes: c-di-AMP Diammonium as a
Vaccine Adjuvant in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that has
emerged as a potent vaccine adjuvant.[1][2] As a pathogen-associated molecular pattern
(PAMP), it is recognized by the host's innate immune system, triggering a robust immune
response that enhances both the magnitude and quality of the adaptive response to co-
administered antigens.[1][2] Its ability to stimulate strong humoral and cellular immunity,
including balanced T helper (Th)1, Th2, and Th17 responses, makes it a versatile candidate for
vaccines against a wide range of pathogens.[3][4][5]

Mechanism of Action

c-di-AMP exerts its adjuvant effects primarily through the activation of the STING (Stimulator of
Interferon Genes) pathway.[6][7][8] Upon entering the cytoplasm of an antigen-presenting cell
(APC) such as a dendritic cell or macrophage, c-di-AMP directly binds to the STING protein
located on the endoplasmic reticulum.[8][9][10] This binding event initiates a conformational
change in STING, leading to its translocation and the recruitment and activation of TANK-
binding kinase 1 (TBK1).[11] TBK1, in turn, phosphorylates Interferon Regulatory Factor 3
(IRF3), which then dimerizes and translocates to the nucleus to drive the expression of Type |
interferons (e.g., IFN-B).[3][11] This signaling cascade also activates the NF-kB pathway,
leading to the production of pro-inflammatory cytokines.[11][12] The resulting cytokine milieu
and the upregulation of co-stimulatory molecules on APCs are critical for priming potent
antigen-specific T and B cell responses.[3][9]
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Caption: c-di-AMP activates the STING pathway, leading to IFN and cytokine production.

Data Presentation

The following tables summarize quantitative data from murine studies investigating c-di-AMP

as a vaccine adjuvant.

Table 1: Summary of c-di-AMP Diammonium Adjuvant Dosing and Administration in Mice
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Mouse Strain

Antigen

c-di-AMP Dose
per Mouse

Route of
Administration

Key Findings

BALB/c

B-Galactosidase

(B-Gal)

S g

Intramuscular

(.m.)

Combined with
alum, c-di-AMP
promoted a
balanced
IgG1/IgG2a
antibody
response and
enhanced Th1,
Th2, and Th17
cytokine

production.[6]

C57BL/6

Ovalbumin
(OVA)

Not specified

Subcutaneous

(s.c)

c-di-AMP
induced
significantly
stronger CTL,
Thl, and IFNy-
producing CD8+
memory T cell
responses
compared to a
poly(l:C)/CpG
formulation.[13]
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Co-
administration
with chitosan-
OVA
nanoparticles

Ovalbumin resulted in strong

C57BL/6 10 ug Pulmonary ) )

(OVA) proliferation of
CD8+ T cells and
aThl/Thl7-
dominated
cytokine profile.

[14]

Recommended

working
Mucosal or ]
General N/A 5-50 ug concentration for
Parenteral o
in vivo mouse

studies.[4]

Table 2: Immunological Outcomes with c-di-AMP Adjuvanted Vaccines in Mice
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Immune Parameter  Adjuvant Group Result Key Observation
c-di-AMP is a potent
stimulator of humoral

Antigen-Specific 1gG c-di-AMP Significantly Increased  immunity, leading to
high antibody titers.[6]
[13]

Alum primarily drives
] ] a Th2-type response,

IgG1/IgG2a Ratio Alum only > 40 (Th2-biased) ) )
characterized by high
levels of 1I9G1.[5][6]

The addition of c-di-
AMP shifts the
immune response
Alum + c-di-AMP ~ 3 (Balanced towards a more
Th1/Th2) balanced Th1/Th2
profile, increasing the
production of IgG2a.
[6]
Splenocytes from
immunized mice show
) ) ) o enhanced proliferation
T-Cell Proliferation c-di-AMP Significantly Increased

upon re-stimulation
with the antigen.[3]
[14]

Th1l Cytokines (IFN-y,
IL-2)

c-di-AMP or Alum + c-
di-AMP

Significantly Increased

Indicates a strong
cellular immune
response, crucial for
clearing intracellular

pathogens.[6]

Th2 Cytokines (IL-4,
IL-5)

Alum + c-di-AMP

Significantly Increased

Demonstrates that c-
di-AMP can enhance
Th2 responses in
combination with other

adjuvants.[6]
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Suggests induction of
an inflammatory

. ) response important for
Th17 Cytokines (IL- c-di-AMP or Alum + c-

] Significantly Increased  mucosal immunity and
17A) di-AMP

defense against
extracellular bacteria
and fungi.[6][14]

c-di-AMP is effective
at inducing cytotoxic T
) o lymphocyte (CTL)
CTL Response c-di-AMP Significantly Increased
responses through
mechanisms like

cross-priming.[6][13]

Experimental Workflow

A typical in vivo study to evaluate c-di-AMP as a vaccine adjuvant in mice follows a structured
workflow from immunization to immunological analysis.
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Caption: Standard workflow for mouse immunization and subsequent immunological analysis.

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of c-di-AMP Adjuvanted Vaccine
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This protocol describes the preparation of a vaccine formulation containing c-di-AMP
diammonium salt and a soluble protein antigen for administration in mice.

Materials:

c-di-AMP diammonium salt, VacciGrade™ or equivalent sterile, endotoxin-low grade
(InvivoGen, Creative Diagnostics).[4][12]

Soluble protein antigen of interest.

Sterile, endotoxin-free physiological saline or phosphate-buffered saline (PBS).

Sterile microcentrifuge tubes and syringes.
Procedure:
e Reconstitution of c-di-AMP:

o Aseptically add sterile, endotoxin-free physiological water or saline to the lyophilized c-di-
AMP vial to achieve a desired stock concentration (e.g., 2 mg/mL).[4]

o Mix gently by pipetting up and down until fully dissolved. Avoid vigorous vortexing.

o Prepare single-use aliquots and store at -20°C for up to 6 months to avoid repeated
freeze-thaw cycles.[4]

e Vaccine Formulation:
o On the day of immunization, thaw an aliquot of the c-di-AMP stock solution.

o In a sterile microcentrifuge tube, combine the required volume of antigen solution with the
desired dose of c-di-AMP (typically 5-10 pg per mouse).

o Add sterile saline or PBS to reach the final injection volume (e.g., 50 pL for intramuscular
or 100 pL for subcutaneous injection).

o Mix gently by flicking the tube or brief, low-speed vortexing. Keep the formulation on ice
until administration.
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¢ Administration to Mice:

o Intramuscular (i.m.): Inject 50 pL of the vaccine formulation into the tibialis anterior or
quadriceps muscle of an anesthetized mouse.

o Subcutaneous (s.c.): Inject 100 uL of the formulation into the scruff of the neck or the base
of the tail.

o Intranasal (i.n.): Under light anesthesia, administer 10-20 pL of the formulation into each
nostril, allowing the mouse to inhale the liquid.

Protocol 2: Measurement of Antigen-Specific Antibodies by ELISA

This protocol outlines the steps for a standard indirect ELISA to quantify antigen-specific 1gG,
IgG1, and IgG2a titers in mouse serum.[1][15][16]

Materials:

96-well high-binding ELISA plates.

o Coating buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6).

e Wash buffer (PBS with 0.05% Tween-20, PBS-T).

o Blocking buffer (e.g., PBS-T with 2-5% non-fat dry milk or BSA).

o HRP-conjugated secondary antibodies (goat anti-mouse IgG, 1gG1, IgG2a).
e TMB (3,3,5,5'-Tetramethylbenzidine) substrate.

e Stop solution (e.g., 2 M H2S0a4).

e Microplate reader.

Procedure:

o Plate Coating: Coat wells with 100 pL of antigen solution (1-5 pg/mL in coating buffer) and
incubate overnight at 4°C.[16]
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Washing: Discard the coating solution and wash plates 3 times with wash buffer.

Blocking: Add 200 pL of blocking buffer to each well and incubate for 1-2 hours at room
temperature (RT).

Sample Incubation: Discard blocking buffer and wash plates 3 times. Add 100 pL of serially
diluted mouse serum (starting at 1:50 or 1:100 in blocking buffer) to the wells. Incubate for 2
hours at RT.

Secondary Antibody Incubation: Wash plates 5 times. Add 100 pL of the appropriate HRP-
conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at RT.

Development: Wash plates 5 times. Add 100 pL of TMB substrate to each well and incubate
in the dark for 15-30 minutes.

Stopping and Reading: Stop the reaction by adding 50 pL of stop solution. Read the optical
density (OD) at 450 nm within 30 minutes.

Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution
that gives an OD value above a pre-determined cut-off (e.g., 2-3 times the OD of pre-
immune serum).

Protocol 3: Measurement of Antigen-Specific T-Cell Responses by ELISPOT

This protocol is for an IFN-y ELISPOT assay to enumerate antigen-specific T cells from

immunized mouse splenocytes.[17][18]

Materials:

96-well PVYDF membrane ELISPOT plates.

Anti-mouse IFN-y capture antibody.

Biotinylated anti-mouse IFN-y detection antibody.
Streptavidin-Alkaline Phosphatase (AP) or -HRP conjugate.

BCIP/NBT or AEC substrate.
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o Complete RPMI-1640 medium.

» Antigen or specific peptides for re-stimulation.
e Concanavalin A (positive control).

Procedure:

» Plate Coating: Pre-wet the ELISPOT plate membrane with 35% ethanol, wash with sterile
PBS, then coat with anti-mouse IFN-y capture antibody overnight at 4°C.[18]

o Cell Preparation: On the day of the assay, prepare a single-cell suspension of splenocytes
from immunized mice. Lyse red blood cells using ACK lysis buffer. Wash and resuspend cells
in complete RPMI medium.

o Cell Plating and Stimulation: Wash and block the coated plate with complete RPMI medium.
Add splenocytes to wells (e.g., 2.5 x 10° to 5 x 10° cells/well). Add the specific antigen,
peptide pool, or medium (negative control) to the respective wells.

 Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% COz2 incubator.

o Detection: Discard cells and wash the plate with PBS-T. Add biotinylated anti-mouse IFN-y
detection antibody and incubate for 2 hours at RT.

o Enzyme Conjugation: Wash the plate and add Streptavidin-AP or -HRP conjugate. Incubate
for 1 hour at RT.

o Spot Development: Wash the plate and add the appropriate substrate. Monitor for the
appearance of spots. Stop the reaction by washing thoroughly with distilled water.

e Analysis: Allow the plate to dry completely. Count the spots in each well using an automated
ELISPOT reader. Results are expressed as spot-forming units (SFU) per million cells.
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Caption: c-di-AMP enhances immunity by activating APCs to effectively prime T and B cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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